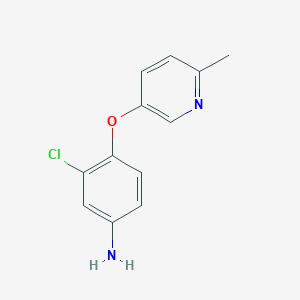

![molecular formula C8H14ClF2N B2917872 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride CAS No. 2253640-60-5](/img/structure/B2917872.png)

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride, also known as DFBA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFBA is a bicyclic amine that has two fluorine atoms attached to the bicyclic ring, which gives it unique properties that make it useful in different areas of research.

Scientific Research Applications

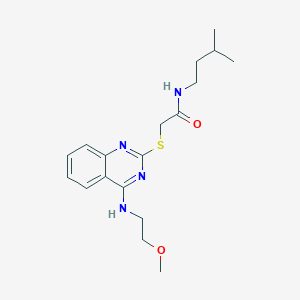

Electrophilic Fluorination Agents

Compounds similar to 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride serve as electrophilic fluorinating agents. For instance, the synthesis and application of N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts highlight their role as highly reactive and easy-to-handle agents for fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions (Umemoto & Nagayoshi, 1996). These findings underscore the utility of difluorinated bicyclic amines in introducing fluorine atoms into organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science.

Fluorine-Free Functional Reagent

The versatility of similar compounds extends beyond fluorination. Selectfluor, a closely related fluorinating reagent, demonstrates efficacy in deprotection reactions, notably in the chemoselective deprotection of N-t-Butyloxycarbonyl groups. This process benefits from the solid and easy-to-handle nature of the reagent, offering a mild, operationally simple, and chemoselective approach (Zeng et al., 2018). Such characteristics suggest that 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly be adapted for selective reactivity in organic synthesis, potentially serving as a novel reagent for specific transformations.

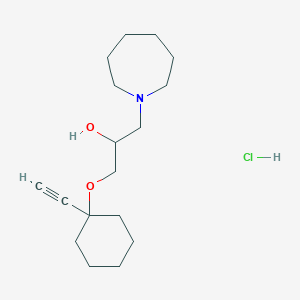

Lipophilic Hydrogen Bond Donor

Research into the difluoromethyl bioisostere concept examines the role of difluorinated groups as lipophilic hydrogen bond donors. This property enables them to act as bioisosteres for hydroxyl, thiol, or amine groups, enhancing druglike properties without significantly altering molecular recognition (Zafrani et al., 2017). Given its structural features, 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly contribute to the development of novel pharmaceuticals by modulating lipophilicity and hydrogen bonding capabilities, thereby enhancing the efficacy and selectivity of therapeutic molecules.

properties

IUPAC Name |

8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDXUNMTUNHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride | |

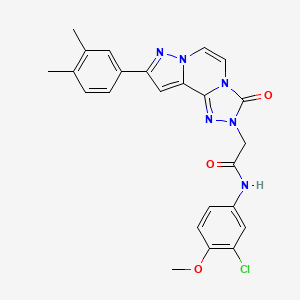

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)